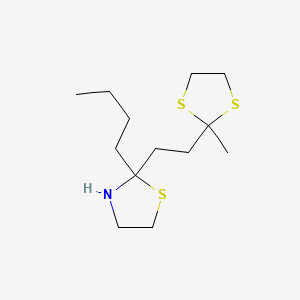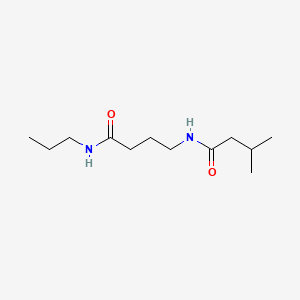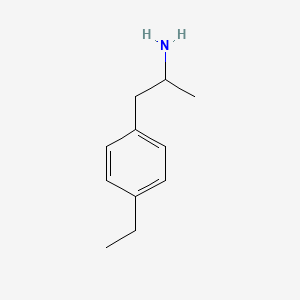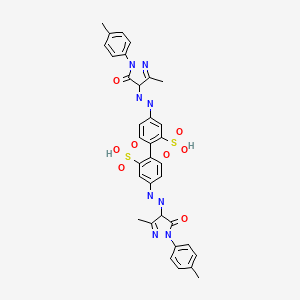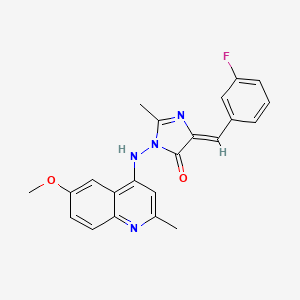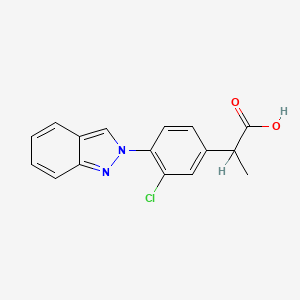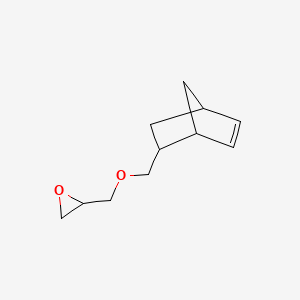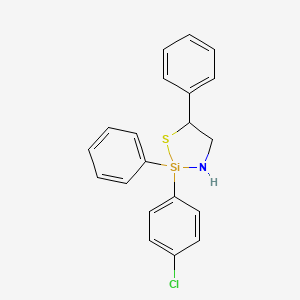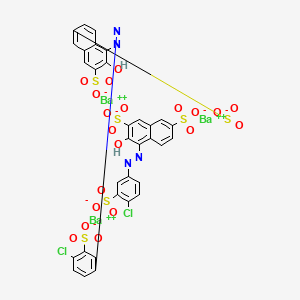
Mener, (S,S)-C-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-(11C)Mener is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is particularly valuable in the field of neuroscience for studying brain function and disorders. The radiolabeling with carbon-11 allows for the tracking of the compound’s distribution and interaction within the body, providing critical insights into various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(11C)Mener typically involves the incorporation of carbon-11 into the molecular structure. This is achieved through a series of chemical reactions that introduce the radiolabel at a specific position within the molecule. The process often begins with the preparation of a precursor compound, which is then subjected to radiolabeling under controlled conditions. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of (S,S)-(11C)Mener involves scaling up the synthetic routes used in laboratory settings. This requires the use of specialized equipment and facilities capable of handling radioactive materials. The production process must adhere to strict regulatory guidelines to ensure safety and quality. Automation and advanced purification techniques are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S,S)-(11C)Mener undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert (S,S)-(11C)Mener into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of (S,S)-(11C)Mener include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of (S,S)-(11C)Mener depend on the specific reaction conditions and reagents used
科学的研究の応用
(S,S)-(11C)Mener has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in the study of biological processes at the molecular level, including enzyme activity and protein interactions.
Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: Applied in the development of new pharmaceuticals and the evaluation of drug efficacy and safety.
作用機序
The mechanism of action of (S,S)-(11C)Mener involves its interaction with specific molecular targets within the body. Upon administration, the compound binds to target proteins or receptors, allowing for the visualization of their distribution and activity using PET imaging. The radiolabeling with carbon-11 enables the detection of the compound’s location and concentration, providing valuable information about the underlying biological processes.
類似化合物との比較
Similar Compounds
Compounds similar to (S,S)-(11C)Mener include other radiolabeled molecules used in PET imaging, such as:
(R,R)-(11C)Mener: A stereoisomer with different binding properties and biological activity.
(S,S)-(18F)Mener: A fluorine-18 labeled analog with a longer half-life, allowing for extended imaging studies.
(S,S)-(11C)Mener-Derivatives: Modified versions of (S,S)-(11C)Mener with altered chemical structures and properties.
Uniqueness
(S,S)-(11C)Mener is unique due to its specific stereochemistry and radiolabeling with carbon-11. This combination provides distinct advantages in terms of binding affinity, selectivity, and imaging resolution. The compound’s ability to provide real-time insights into biological processes makes it a valuable tool in both research and clinical settings.
特性
CAS番号 |
634591-18-7 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
298.36 g/mol |
IUPAC名 |
(2S)-2-[(S)-(2-(111C)methoxyphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1 |
InChIキー |
MZGJHBJKODTIQM-RIVWMEAKSA-N |
異性体SMILES |
[11CH3]OC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


